REACTION_CXSMILES
|
Br.Br[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=1[C:18]1[CH:19]=[CH:20][C:21](=[S:24])[NH:22][N:23]=1.CC[O-].[Na+]>CCO>[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=1[C:18]1[N:23]=[N:22][C:21]([S:24][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)=[CH:20][CH:19]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
Br.BrCC1=NC=CC=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)C=1C=CC(NN1)=S
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was irradiated in a microwave at 140° C. for 4 min
|
Duration
|
4 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude mixture was dried down
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (Eluent: 5% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)C=1N=NC(=CC1)SCC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |